molecular formula C14H12N6O B11840698 9H-Purine-9-acetonitrile, 2-amino-6-(phenylmethoxy)- CAS No. 144084-41-3

9H-Purine-9-acetonitrile, 2-amino-6-(phenylmethoxy)-

Cat. No.: B11840698
CAS No.: 144084-41-3
M. Wt: 280.28 g/mol
InChI Key: UJMYASCLIHSBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetonitrile is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes an amino group, a benzyloxy group, and a nitrile group attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups, making it suitable for synthesizing complex molecules like 2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to biologically active purines.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The benzyloxy group may enhance the compound’s binding affinity and specificity for certain targets, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzonitrile: A simpler compound with an amino and nitrile group attached to a benzene ring.

    2-Amino-6-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a benzyloxy group.

    2-Amino-4-chlorobenzonitrile: Another similar compound with a chlorine atom at a different position.

Uniqueness

2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetonitrile is unique due to the presence of the benzyloxy group attached to the purine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from simpler analogs and may confer unique properties that are valuable for specific applications in research and industry.

Properties

CAS No.

144084-41-3

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

IUPAC Name

2-(2-amino-6-phenylmethoxypurin-9-yl)acetonitrile

InChI

InChI=1S/C14H12N6O/c15-6-7-20-9-17-11-12(20)18-14(16)19-13(11)21-8-10-4-2-1-3-5-10/h1-5,9H,7-8H2,(H2,16,18,19)

InChI Key

UJMYASCLIHSBJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3CC#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.